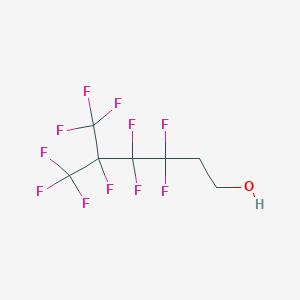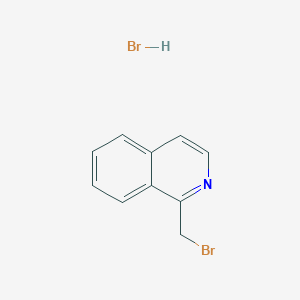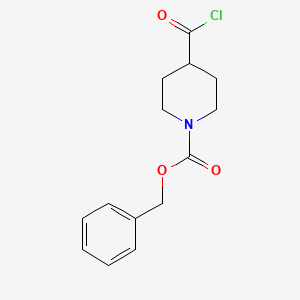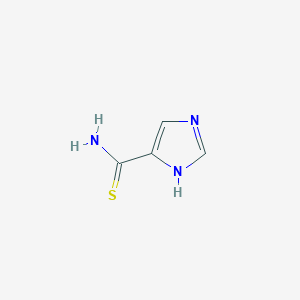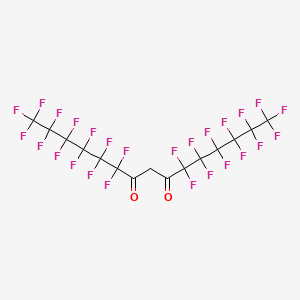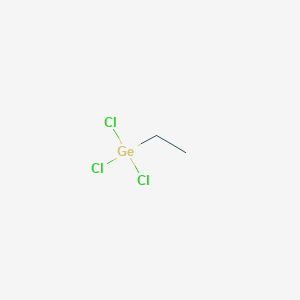
Ethylgermanium trichloride
Vue d'ensemble
Description
Ethylgermanium trichloride is an organometallic compound . It is a clear colorless liquid and is used for research and development purposes .
Molecular Structure Analysis
The molecular formula of Ethylgermanium trichloride is C2H5Cl3Ge . The exact mass is 207.867 g/mol .Physical And Chemical Properties Analysis
Ethylgermanium trichloride has a melting point of -33°C and a boiling point of 140°C . Its density is 1.604 g/mL at 25°C .Applications De Recherche Scientifique
Differential Protection in Agriculture
- Ethylgermanium trichloride has been investigated in the context of agriculture, particularly for its protective properties against environmental stresses. For instance, a study on wheat cultivars explored the use of Ethylene Diurea (EDU), a related compound, in enhancing resistance to ozone damage. The application of EDU significantly improved various physiological parameters, such as stomatal conductance, photosynthetic rate, and antioxidant activities, thereby restoring grain yield in certain wheat cultivars exposed to elevated ozone concentrations (Singh, Agrawal, & Agrawal, 2009).
Ecological Risk Assessment
- Atrazine, a compound structurally similar to Ethylgermanium trichloride, has been the subject of extensive ecological risk assessments. This herbicide, widely used in North America, has been analyzed for its potential effects on aquatic ecosystems. The studies involved monitoring atrazine concentrations in surface waters and assessing their impact on various aquatic organisms, concluding that atrazine does not pose significant ecological risks under typical environmental concentrations (Solomon et al., 1996).
Chemical Synthesis and Structural Analysis
- Ethylgermanium trichloride and related compounds play a crucial role in the synthesis of various chemical structures. For example, Triethyloxonium hexachloroantimonate, a novel oxidant, facilitates the preparation of crystalline paramagnetic salts for X-ray structure determination of various aromatic cation radicals (Rathore, Kumar, Lindeman, & Kochi, 1998).
Antioxidant Activity
- Research on diethylgermanium(IV) complexes, which share a structural component with Ethylgermanium trichloride, demonstrated potential antioxidant activity. These studies suggest their possible use in combating oxidative stress-related conditions (Maheshwari, Srivastava, Saxena, & Jain, 2017).
Organic and Polymer Chemistry
- Ethylgermanium trichloride and its derivatives are relevant in organic and polymer chemistry. For example, studies have explored the β-hydrogen abstraction of ethyl groups in complexes involving titanium and zirconium, highlighting their utility in creating ethylene-ethyl species for various applications (Kamitani, Searles, Chen, Carroll, & Mindiola, 2015).
Environmental and Toxicological Studies
- Compounds related to Ethylgermanium trichloride have been studied for their environmental and toxicological impacts. For instance, research on the antiozonant ethylene diurea (EDU) using a Lemna minor L. bioassay provided insights into its potential toxicity and mode of action as a phytoprotectant against ozone (Agathokleous, Mouzaki-Paxinou, Saitanis, Paoletti, & Manning, 2016).
Safety And Hazards
Ethylgermanium trichloride is classified as acutely toxic and can cause severe skin burns and eye damage . It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include using personal protective equipment, avoiding dust formation, and avoiding breathing mist, gas, or vapors .
Propriétés
IUPAC Name |
trichloro(ethyl)germane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5Cl3Ge/c1-2-6(3,4)5/h2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLZFWMHRXCHTLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Ge](Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5Cl3Ge | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30369859 | |
| Record name | trichloro(ethyl)germane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30369859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethylgermanium trichloride | |
CAS RN |
993-42-0 | |
| Record name | trichloro(ethyl)germane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30369859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethylgermanium trichloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



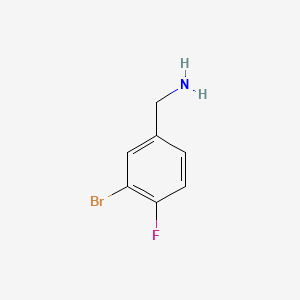
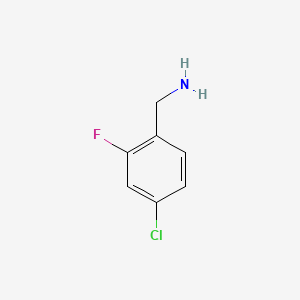
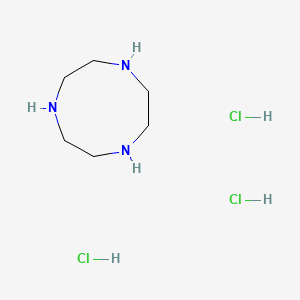
![[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-6-azido-3-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B1333406.png)
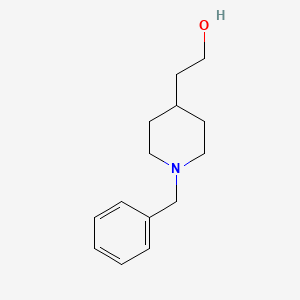
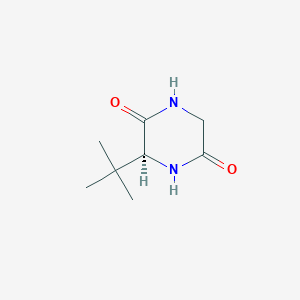
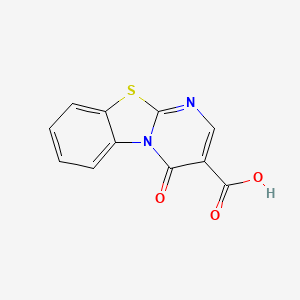
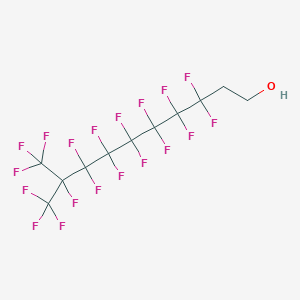
![[5-(2-Pyridinyl)-2-thienyl]methylamine](/img/structure/B1333415.png)
